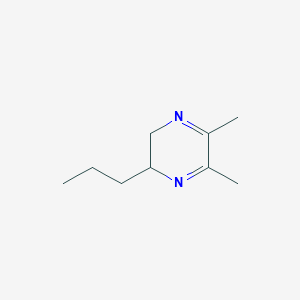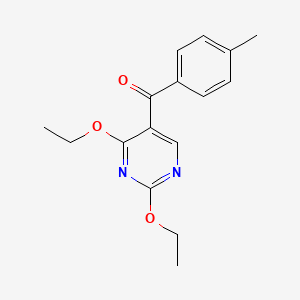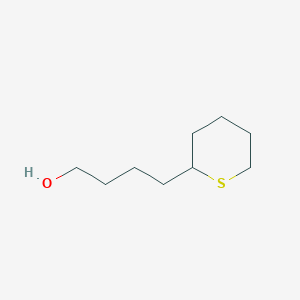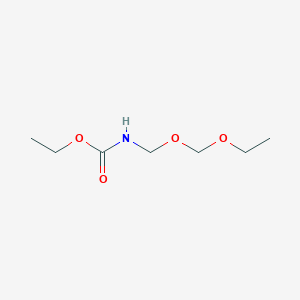
Ethyl ((ethoxymethoxy)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl((ethoxymethoxy)methyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. This compound, in particular, is characterized by its unique structure, which includes an ethyl group, an ethoxymethoxy group, and a carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl((ethoxymethoxy)methyl)carbamate typically involves the reaction of ethyl chloroformate with an appropriate amine in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to yield the desired carbamate. Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .
Industrial Production Methods: Industrial production of carbamates, including ethyl((ethoxymethoxy)methyl)carbamate, often employs large-scale batch or continuous processes. These methods ensure high yield and purity of the product. The use of catalysts, such as indium triflate, can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl((ethoxymethoxy)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or alcohols.
Substitution: Substitution reactions, especially nucleophilic substitutions, can replace the ethoxymethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Ethyl((ethoxymethoxy)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other carbamate derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic effects, such as its use as a prodrug, is ongoing.
Industry: It is utilized in the production of polymers and as a stabilizer in various industrial processes
Mecanismo De Acción
The mechanism of action of ethyl((ethoxymethoxy)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is often mediated by the formation of a carbamate-enzyme complex, which can alter the enzyme’s function .
Comparación Con Compuestos Similares
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison: Ethyl((ethoxymethoxy)methyl)carbamate is unique due to its ethoxymethoxy group, which imparts distinct chemical properties compared to other carbamates. This structural difference can influence its reactivity, solubility, and interaction with biological targets. For instance, the presence of the ethoxymethoxy group may enhance its solubility in organic solvents and affect its binding affinity to enzymes .
Propiedades
Fórmula molecular |
C7H15NO4 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
ethyl N-(ethoxymethoxymethyl)carbamate |
InChI |
InChI=1S/C7H15NO4/c1-3-10-6-11-5-8-7(9)12-4-2/h3-6H2,1-2H3,(H,8,9) |
Clave InChI |
GBKLZZMSZJNDNK-UHFFFAOYSA-N |
SMILES canónico |
CCOCOCNC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




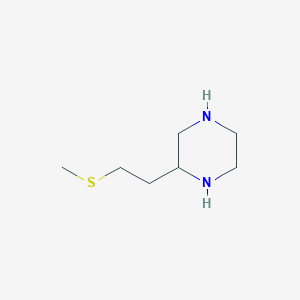
![2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium](/img/structure/B13114050.png)
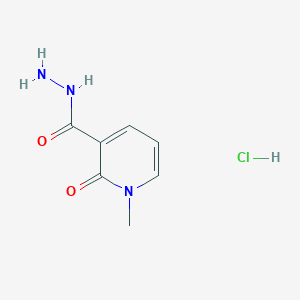
![1-[4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl]methanamine](/img/structure/B13114056.png)
![2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine](/img/structure/B13114064.png)

![1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13114072.png)
